molecular formula C26H24ClN5O3 B2416193 7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021077-87-1

7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2416193
CAS RN: 1021077-87-1
M. Wt: 489.96
InChI Key: VQRSHFQQXSRIBA-UHFFFAOYSA-N
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Description

7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H24ClN5O3 and its molecular weight is 489.96. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Research has explored the molecular interactions of similar compounds with various receptors, such as the CB1 cannabinoid receptor. For instance, Shim et al. (2002) studied the molecular interaction of a closely related antagonist with the CB1 receptor, providing insights into conformational analysis and binding interactions (Shim et al., 2002).

Synthesis and Docking

Flefel et al. (2018) reported on the synthesis of novel pyridine derivatives, including molecular docking screenings, which can be relevant for understanding the synthesis and potential interactions of similar compounds (Flefel et al., 2018).

Facile Synthesis

Kapadia et al. (2007) discussed the efficient synthesis of chloro, fluoro substituted chalcones, acetylpyrazolines, and aminopyrimidines, which is relevant for understanding the synthetic pathways that could be applied to the compound (Kapadia et al., 2007).

Antagonist Properties and Binding Affinity

The discovery of G protein-biased dopaminergics, as discussed by Möller et al. (2017), involving compounds with structural similarities, reveals insights into the binding affinity and antagonist properties of such compounds (Möller et al., 2017).

Antibacterial and Anticancer Properties

Research by Al-Adiwish et al. (2017) on the synthesis of new pyrazolo[5, 1-c][1, 2, 4] triazines from 5-aminopyrazole and their biological activity and cytotoxicity could provide insights into the potential antibacterial and anticancer properties of similar compounds (Al-Adiwish et al., 2017).

Anti-Tumor Agents

Jurd (1996) explored the anti-tumor properties of benzopyranylamine compounds, which might be relevant for understanding similar properties in the compound (Jurd, 1996).

Analgesic and Antiparkinsonian Activities

Research by Amr et al. (2008) on the synthesis and activity of various derivatives from 2-chloro-6-ethoxy-4-acetylpyridine might provide insights into the analgesic and antiparkinsonian activities of similar compounds (Amr et al., 2008).

properties

IUPAC Name

7-[4-[2-(4-chlorophenyl)acetyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O3/c1-29-16-21(24-22(17-29)26(35)32(28-24)20-5-3-2-4-6-20)25(34)31-13-11-30(12-14-31)23(33)15-18-7-9-19(27)10-8-18/h2-10,16-17H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRSHFQQXSRIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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